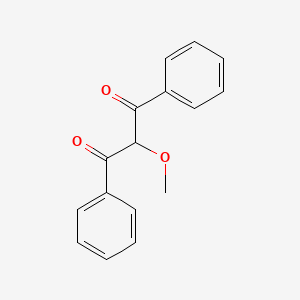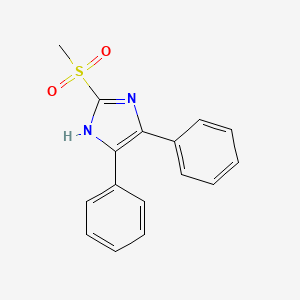![molecular formula C12H15N3S3 B14645618 2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole CAS No. 52663-52-2](/img/structure/B14645618.png)
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring linked to a disulfanyl group, which is further connected to a methylpiperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-mercaptobenzothiazole with 4-methylpiperazine in the presence of an oxidizing agent to form the disulfide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Aplicaciones Científicas De Investigación
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Olanzapine: 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine.
Imatinib: N-{5-[4-(4-methylpiperazin-1-yl)methyl]benzamido}-2-methylphenyl}-4-(3-pyridyl)-2-pyrimidinamine.
Uniqueness
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole is unique due to its disulfide linkage, which imparts distinct redox properties. This feature differentiates it from other similar compounds and provides unique opportunities for its application in redox biology and chemistry.
Propiedades
Número CAS |
52663-52-2 |
|---|---|
Fórmula molecular |
C12H15N3S3 |
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
2-[(4-methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C12H15N3S3/c1-14-6-8-15(9-7-14)18-17-12-13-10-4-2-3-5-11(10)16-12/h2-5H,6-9H2,1H3 |
Clave InChI |
GLBXWVFONATVTQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)SSC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)








![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)




